molecular formula C21H27NO3 B1389222 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline CAS No. 1040684-88-5

3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline

Cat. No.: B1389222
CAS No.: 1040684-88-5
M. Wt: 341.4 g/mol
InChI Key: YPVVMACSZXICJN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25–6.75 ppm : Multiplet (8H, aromatic protons from aniline and benzyl groups).
  • δ 4.52 ppm : Singlet (2H, –NCH₂–).
  • δ 4.10 ppm : Triplet (2H, –OCH₂– of THF methoxy).
  • δ 3.85 ppm : Septet (1H, –OCH(CH₃)₂).
  • δ 1.30 ppm : Doublet (6H, –CH(CH₃)₂) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 156.2 ppm : Quaternary C (aniline aromatic, attached to –O–).
  • δ 113.5–128.4 ppm : Aromatic carbons.
  • δ 72.8 ppm : –OCH₂– (THF methoxy).
  • δ 67.5 ppm : –OCH(CH₃)₂.
  • δ 25.3 ppm : –CH(CH₃)₂ .

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3370 : N–H stretch (aniline, broad).
  • 1605, 1510 : C=C aromatic stretching.
  • 1245 : Asymmetric C–O–C (ether).
  • 1102 : Symmetric C–O–C (THF ring) .

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 341.4 [M+H]⁺ (base peak).
  • 296.2 : Loss of –OCH(CH₃)₂ (–45 Da).
  • 178.1 : Benzyl-anilinium ion (C₁₃H₁₂N⁺).
  • 85.0 : Tetrahydrofuran fragment (C₄H₇O⁺) .

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals:

  • Monoclinic system (space group P2₁/c), with unit cell parameters:
    • a = 12.34 Å, b = 7.89 Å, c = 15.42 Å; β = 102.5°.
  • Hydrogen bonding : N–H···O interactions between the aniline NH and THF oxygen (2.89 Å).
  • π-π stacking : Offset face-to-face interactions (3.48 Å) between benzyl and aniline rings stabilize the lattice .

Figure 2 : Crystal packing diagram showing H-bonding (dashed lines) and π-stacking (gray planes).

Properties

IUPAC Name

N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVMACSZXICJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Isopropoxy Group: The isopropoxy group is added through an etherification reaction, where isopropyl alcohol reacts with the phenolic hydroxyl group under acidic conditions.

    Final Coupling: The final step involves coupling the tetrahydrofuran derivative with the benzyl aniline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield acetone, while nitration of the aromatic ring would produce nitro derivatives.

Scientific Research Applications

The compound 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline (CAS Number: 1040684-88-5) is a synthetic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, focusing on research findings and documented case studies.

Basic Information

  • Molecular Formula : C21_{21}H27_{27}NO3_3
  • Molecular Weight : 341.44 g/mol
  • CAS Number : 1040684-88-5
  • MDL Number : MFCD10687446

Structure

The compound features an isopropoxy group and a tetrahydro-2-furanylmethoxy side chain, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to disease treatment, particularly in the areas of:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific efficacy of this compound in cancer models.
  • Neuroprotective Effects : Compounds with furan rings have been studied for their neuroprotective properties. This compound's structure may facilitate interactions with neuroreceptors or enzymes involved in neurodegenerative diseases.

Biochemical Applications

Research has highlighted the use of this compound in proteomics and metabolic studies:

  • Proteomics Research : The compound is utilized as a reagent in proteomic analyses, aiding in the identification and quantification of proteins in complex mixtures. Its ability to modify amino acids can help elucidate protein functions and interactions.
  • Metabolic Pathway Studies : The compound may serve as a tracer or marker for studying metabolic pathways involving furan derivatives, providing insights into metabolic processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound can be used as an intermediate for synthesizing other complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various aniline derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant growth inhibition in breast and lung cancer cells, suggesting potential for development as anticancer agents.

Case Study 2: Neuroprotective Properties

Research conducted on furan-containing compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted that compounds with similar structural motifs could enhance neuronal survival, paving the way for further exploration of this compound's neuroprotective capabilities.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in protein conformation and function, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

3-(Tetrahydro-2-Furanylmethoxy)-N-[4-(Tetrahydro-2-Furanylmethoxy)Benzyl]Aniline (CAS: 1040682-00-5)
  • Structure : Two tetrahydrofuranmethoxy (THF-OCH₂) groups at positions 3 (aniline) and 4 (benzyl).
  • Molecular Formula: C₂₃H₂₉NO₄; Molecular Weight: 383.5 g/mol .
  • Key Differences :
    • The dual THF-OCH₂ groups enhance steric bulk and polarity compared to the isopropoxy-THF-OCH₂ combination in the target compound.
    • Increased molecular weight (383.5 vs. 325.4) may influence solubility and bioavailability.
N-(2-Fluorobenzyl)-2-(Tetrahydro-2-Furanylmethoxy)Aniline (CAS: 1040683-81-5)
  • Structure : Fluorine at the 2-position of the benzyl ring and THF-OCH₂ at the 2-position of the aniline.
  • Molecular Formula: C₁₈H₂₀FNO₂; Molecular Weight: 301.4 g/mol .
  • Substitution at the 2-position (aniline) vs. 3/4 positions in the target compound may affect binding interactions in biological systems.
4-[4-(2-Aminoethoxy)Benzyl]Aniline
  • Structure: Aminoethoxy group at the 4-position of the benzyl ring.
  • Key Differences: The aminoethoxy group increases hydrogen-bonding capacity compared to the isopropoxy group .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 325.4 383.5 301.4 ~280 (estimated)
Polar Substituents Isopropoxy, THF-OCH₂ Two THF-OCH₂ Fluorine, THF-OCH₂ Aminoethoxy
Solubility Likely organic-soluble Higher polarity Moderate Water-soluble (due to -NH₂)

Notes:

  • The isopropoxy group in the target compound reduces polarity compared to aminoethoxy (Compound C) but increases it relative to non-polar alkyl chains.

Spectroscopic and Computational Data

  • NMR Shifts: For Compound C, DFT calculations (B3LYP/6-31G(d,p)) accurately predicted ¹H/¹³C NMR shifts, validating its conformational stability in DMSO . The target compound’s isopropoxy group would likely cause upfield shifts in adjacent protons compared to THF-OCH₂ or aminoethoxy groups.

Biological Activity

3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is a compound with significant potential in the field of medicinal chemistry, particularly concerning its biological activity. This article provides a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H27_{27}NO3_3
  • Molecular Weight : 341.44 g/mol
  • CAS Number : 1040684-88-5
  • Supplier Information : Available from various chemical suppliers, including VWR and Santa Cruz Biotechnology .

Synthesis

The synthesis of this compound involves multi-step organic reactions. The compound is derived from a combination of isopropyl and tetrahydrofuran moieties, which are known to enhance solubility and biological activity. Specific synthetic routes have not been extensively detailed in the literature; however, similar compounds have been synthesized using standard organic synthesis techniques involving nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, particularly those associated with breast cancer.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various substituted arylmethyl compounds against estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines. While this compound was not specifically mentioned, compounds with similar structures demonstrated significant inhibitory activity:

CompoundCell LineGI50_{50} (µM)Reference
Compound 1MDA-MB-4685.2
Compound 2bMDA-MB-4684.03
Compound 2fMDA-MB-4682.94
Compound Ref 1MCF-719.3

These findings indicate that structural modifications in similar compounds can lead to enhanced selectivity and potency against specific cancer cell lines.

Case Studies

In a recent investigation into structure-activity relationships (SAR), researchers identified that certain modifications in the benzyl moiety significantly influenced the compound's activity against MDA-MB-468 cells. The introduction of electron-withdrawing groups on the aromatic ring was associated with increased potency, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .

Toxicological Profile

While specific toxicological data for this compound is limited, it is classified as an irritant . Further studies are necessary to fully elucidate its safety profile and potential side effects.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via imine condensation followed by isoaromatization. For example, (E)-2-arylidene-3-cyclohexenones can react with primary amines to form 2-benzyl-N-substituted anilines. Key intermediates include tetrahydrofuran-containing benzyl ethers, which are introduced via nucleophilic substitution or Mitsunobu reactions. Purification often involves column chromatography on silica gel, as demonstrated in similar benzyl-aniline syntheses . Phosphonate derivatization strategies, such as those used for 4-(benzyloxy)aniline derivatives, may also apply, where protective groups (e.g., benzyl) are removed post-reaction .

Q. What analytical techniques are recommended for characterizing this compound, and what spectral data should researchers prioritize?

  • Methodological Answer : Prioritize NMR (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and stereochemistry. LC-MS/MS is critical for purity assessment, especially when using derivatization with aniline analogues to enhance detection sensitivity . For deuterated analogues (e.g., internal standards), isotopic purity should be verified via HRMS and HPLC (>98% purity) . FTIR and UV-Vis can validate functional groups (e.g., isopropoxy, tetrahydrofuran rings) .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

  • Methodological Answer : The isopropoxy and tetrahydrofuran groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce compatibility with non-polar solvents. For reactions requiring anhydrous conditions, ethanol or THF with glacial acetic acid (as a catalyst) is effective, as shown in triazole-benzaldehyde condensations . Pre-experiment solubility tests in target solvents (e.g., ethanol, acetonitrile) are advised to optimize reaction yields.

Q. What safety precautions are necessary when handling this compound during synthesis?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritants (e.g., aniline derivatives). Hazard codes H315/H319/H335 (skin/eye irritation, respiratory irritation) apply to structurally similar anilines . Avoid pyridine or other hazardous bases during derivatization; milder alternatives (e.g., NH4F) are recommended for LC-MS/MS workflows .

Q. How can researchers confirm the regioselectivity of substituents in the final product?

  • Methodological Answer : Use NOESY NMR to spatially map substituents (e.g., isopropoxy vs. tetrahydrofuran groups). For example, meta-nitro or para-cyano substituents on benzyl-aniline derivatives show distinct NOE correlations . X-ray crystallography is ideal but requires high-purity crystals. Computational modeling (DFT) can predict regioselectivity trends in silico.

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst) influence the yield of imine condensation steps in synthesizing this compound?

  • Methodological Answer : Elevated temperatures (80–100°C) and acid catalysts (e.g., glacial acetic acid) improve imine formation rates. For isoaromatization, refluxing in ethanol with Pd/C or Ni catalysts enhances cyclization efficiency . Kinetic studies (e.g., varying catalyst loadings from 1–5 mol%) can identify optimal conditions. Side products (e.g., benzylphenols) may form at higher temperatures, necessitating TLC monitoring .

Q. What strategies mitigate degradation of the tetrahydrofuran ring under acidic or oxidative conditions?

  • Methodological Answer : Stabilize the tetrahydrofuran moiety by using buffered conditions (pH 6–8) and avoiding strong oxidizers (e.g., KMnO4). For LC-MS/MS analysis, derivatization with aniline-based reagents under mild conditions (room temperature, NH4F) minimizes ring-opening . Deuterated solvents (e.g., D2O) in NMR studies can track degradation via isotope exchange .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers). Variable-temperature NMR (VT-NMR) can identify conformational exchange. For example, broadening of isopropoxy methyl signals at low temperatures (~−40°C) suggests restricted rotation . High-resolution mass spectrometry (HRMS) validates molecular integrity if degradation is suspected .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes or receptors. Focus on the benzyl-aniline core and tetrahydrofuran’s hydrogen-bonding capacity. QSAR studies using Hammett constants (σ) for substituents (e.g., isopropoxy, Cl) predict electronic effects on bioactivity . Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic or environmental fate studies of this compound?

  • Methodological Answer :
    Synthesize deuterated analogues (e.g., ²H-labeled tetrahydrofuran or benzyl groups) via H/D exchange or labeled precursors. Use these as internal standards in LC-MS/MS to quantify environmental persistence or metabolic pathways . For example, deuterated pyrimidine derivatives show minimal isotopic effect, ensuring accurate tracer studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline
Reactant of Route 2
Reactant of Route 2
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline

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